molecular formula C14H15ClN2O B12917512 2-(4-Chlorophenyl)-6-methyl-5-(propan-2-yl)pyrimidin-4(1H)-one CAS No. 61442-46-4

2-(4-Chlorophenyl)-6-methyl-5-(propan-2-yl)pyrimidin-4(1H)-one

Cat. No.: B12917512
CAS No.: 61442-46-4
M. Wt: 262.73 g/mol
InChI Key: JTTIVOJXDPWNKW-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-5-isopropyl-6-methylpyrimidin-4(1H)-one is a heterocyclic compound that features a pyrimidine ring substituted with a 4-chlorophenyl group, an isopropyl group, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-5-isopropyl-6-methylpyrimidin-4(1H)-one typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chlorobenzaldehyde with acetone and urea in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate, which cyclizes to form the desired pyrimidinone compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-5-isopropyl-6-methylpyrimidin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional functional groups.

    Reduction: Reduced forms with hydrogenated sites.

    Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

2-(4-Chlorophenyl)-5-isopropyl-6-methylpyrimidin-4(1H)-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-5-isopropyl-6-methylpyrimidin-4(1H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenol: A chlorinated phenol with similar structural features but different functional groups.

    2-(4-Chlorophenyl)propan-2-amine: A compound with a chlorophenyl group and an amine functionality.

    2-(4-Chlorophenyl)-1H-indole: An indole derivative with a chlorophenyl group.

Uniqueness

2-(4-Chlorophenyl)-5-isopropyl-6-methylpyrimidin-4(1H)-one is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Its combination of a chlorophenyl group, isopropyl group, and methyl group makes it a versatile compound for various applications.

Properties

CAS No.

61442-46-4

Molecular Formula

C14H15ClN2O

Molecular Weight

262.73 g/mol

IUPAC Name

2-(4-chlorophenyl)-4-methyl-5-propan-2-yl-1H-pyrimidin-6-one

InChI

InChI=1S/C14H15ClN2O/c1-8(2)12-9(3)16-13(17-14(12)18)10-4-6-11(15)7-5-10/h4-8H,1-3H3,(H,16,17,18)

InChI Key

JTTIVOJXDPWNKW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)NC(=N1)C2=CC=C(C=C2)Cl)C(C)C

Origin of Product

United States

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